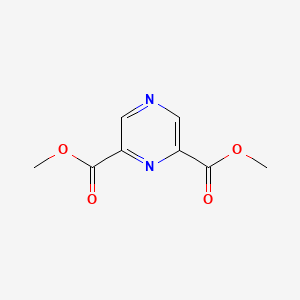

Dimethyl pyrazine-2,6-dicarboxylate

Description

BenchChem offers high-quality Dimethyl pyrazine-2,6-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl pyrazine-2,6-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

dimethyl pyrazine-2,6-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-13-7(11)5-3-9-4-6(10-5)8(12)14-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSXGKDUYJPQZTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=CC(=N1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80563289 | |

| Record name | Dimethyl pyrazine-2,6-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80563289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35042-26-3 | |

| Record name | Dimethyl pyrazine-2,6-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80563289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Chemical Profile & Applications of Dimethyl Pyrazine-2,6-dicarboxylate

Executive Summary

Dimethyl pyrazine-2,6-dicarboxylate (CAS 35042-26-3) represents a critical class of heteroaromatic building blocks utilized in advanced materials science and pharmaceutical chemistry.[1] Distinguished by its meta-like nitrogen positioning within the pyrazine core, this diester serves as a versatile precursor for coordination polymers and Metal-Organic Frameworks (MOFs). Its unique geometry allows for specific bridging modes that differ significantly from its 2,3- and 2,5-isomers, enabling the construction of multidimensional topologies with tunable porosity. Furthermore, as a derivative of pyrazine—a scaffold central to antitubercular and antineoplastic therapeutics—it offers a strategic entry point for structure-activity relationship (SAR) studies in drug discovery.

Physicochemical Characterization

The physicochemical profile of dimethyl pyrazine-2,6-dicarboxylate is defined by the electron-deficient nature of the pyrazine ring, which enhances the electrophilicity of the carbonyl carbons while reducing the basicity of the ring nitrogens compared to pyridine analogs.

Table 1: Core Chemical Specifications

| Property | Specification |

| IUPAC Name | Dimethyl pyrazine-2,6-dicarboxylate |

| CAS Registry Number | 35042-26-3 |

| Molecular Formula | C₈H₈N₂O₄ |

| Molecular Weight | 196.16 g/mol |

| Physical State | White to off-white crystalline solid |

| Melting Point | 119–120 °C (Reported) |

| Solubility | Soluble in MeOH, EtOH, DMSO, CH₂Cl₂; Sparingly soluble in water |

| pKa (Conjugate Acid) | ~ -2.28 (Predicted for ring N protonation) |

| Coordination Sites | 4 (2 × Pyrazine N, 2 × Carbonyl O) |

Synthetic Pathways and Production[6][9][10][11][12][13]

The synthesis of dimethyl pyrazine-2,6-dicarboxylate typically proceeds via the oxidation of commercially available 2,6-dimethylpyrazine. This route is preferred over direct carboxylation due to the availability of the alkyl precursor and the thermodynamic stability of the resulting carboxylic acid intermediates.

Mechanistic Workflow

The industrial and laboratory-scale synthesis involves a two-stage process:

-

Oxidative Transformation: 2,6-Dimethylpyrazine is oxidized using strong oxidants (e.g., KMnO₄ or SeO₂) to yield pyrazine-2,6-dicarboxylic acid.

-

Fischer Esterification: The diacid is refluxed with methanol in the presence of an acid catalyst (H₂SO₄ or SOCl₂) to generate the dimethyl ester.

Figure 1: Synthetic route from alkyl pyrazine precursor to the target diester.

Reactivity Profile & Chemical Logic

The utility of dimethyl pyrazine-2,6-dicarboxylate stems from its dual functionality: the electrophilic ester groups and the nucleophilic ring nitrogens . Understanding the competition and cooperation between these sites is crucial for experimental design.

Hydrolysis and Ligand Generation

In MOF synthesis, the ester is often hydrolyzed in situ (solvothermal conditions) to generate the active dicarboxylate ligand.

-

Base-Promoted: Rapid hydrolysis using NaOH/MeOH yields the disodium salt, which can be metathesized with metal salts.

-

Acid-Catalyzed: Slower hydrolysis, often used to control crystal growth rates in hydrothermal synthesis.

Coordination Chemistry (MOF Formation)

The 2,6-substitution pattern provides a "divergent" geometry. Unlike the 2,3-isomer (which chelates like bipyridine/phenanthroline), the 2,6-isomer bridges metal centers, favoring the formation of 1D chains or 2D sheets rather than discrete molecular complexes.

-

N-Donor: Binds transition metals (Zn, Cu, Ag).

-

O-Donor: The carbonyl oxygen can participate in chelation if the metal geometry allows, or bridge adjacent metals.

Nucleophilic Substitution (Amidation)

Reaction with primary amines yields pyrazine-2,6-dicarboxamides. This is the primary route for synthesizing pharmaceutical analogs. The electron-withdrawing pyrazine ring activates the ester carbonyl, making it more reactive toward aminolysis than a standard benzoate ester.

Figure 2: Divergent reactivity map showing primary chemical transformations.

Applications in Research

Metal-Organic Frameworks (MOFs)

Dimethyl pyrazine-2,6-dicarboxylate is a precursor to pyrazine-2,6-dicarboxylate (pzdc) ligands.

-

Structural Role: The 120° angle between the carboxylate groups (approximate) combined with the linear N-N axis allows for the formation of helical chains and grid-like layers.

-

Case Study: Reaction with Zn(II) or Mg(II) salts under hydrothermal conditions yields polymers where the metal is chelated by one N and one O (from the carboxylate), while the other carboxylate oxygen bridges to a neighboring metal, creating infinite networks.

Pharmaceutical Intermediates

Pyrazinamide is a first-line antitubercular drug. Derivatives substituted at the 2,6-positions are investigated to overcome resistance mechanisms. The dimethyl ester serves as the starting material for:

-

Hydrazide derivatives: Synthesized via reaction with hydrazine hydrate; potential antifungal agents.

-

Carboxamide analogs: Synthesized to probe the steric constraints of the ribosomal binding site in M. tuberculosis.

Experimental Protocols

Protocol A: Synthesis of Pyrazine-2,6-dicarboxamide Derivatives

Use this protocol for generating drug-like candidates.

-

Reagents: Dimethyl pyrazine-2,6-dicarboxylate (1.0 eq), Primary Amine (2.2 eq), Methanol (Solvent).

-

Procedure:

-

Dissolve 1.0 g of dimethyl pyrazine-2,6-dicarboxylate in 20 mL of anhydrous methanol.

-

Add the amine dropwise while stirring at room temperature.

-

Reflux the mixture for 6–12 hours (monitor via TLC, EtOAc:Hexane 1:1).

-

Cool to 0°C. The diamide product typically precipitates.

-

Filter and wash with cold methanol. Recrystallize from EtOH if necessary.

-

Protocol B: Solvothermal MOF Synthesis (General)

Use this protocol for generating coordination polymers.

-

Reagents: Dimethyl pyrazine-2,6-dicarboxylate (0.5 mmol), Metal Nitrate (e.g., Zn(NO₃)₂·6H₂O, 0.5 mmol), H₂O (10 mL).

-

Procedure:

-

Mix reagents in a Teflon-lined stainless steel autoclave.

-

Heat to 120°C for 48 hours. Note: The ester hydrolyzes in situ to the acid, which then coordinates.

-

Cool slowly (5°C/hour) to promote single-crystal growth.

-

Wash crystals with water and ethanol.

-

Safety and Handling (E-E-A-T)

While specific toxicological data for this ester is limited compared to the parent alkyl pyrazines, standard laboratory safety protocols for organic esters and pyrazine derivatives apply.

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

-

Handling: Handle in a fume hood to avoid inhalation of dust/vapors.[2] Wear nitrile gloves and safety goggles.

-

Storage: Store in a cool, dry place. Moisture sensitive (slow hydrolysis over time).

References

-

Chemsrc. (2025).[3][4][5][6][7] Dimethyl pyrazine-2,6-dicarboxylate - CAS 35042-26-3 Properties and Synthesis.[1][8][5]Link

-

ChemicalBook. (2025). 2,6-Dimethylpyrazine Properties and Reactivity.Link

-

ResearchGate. (2009). The Crystal Structures of Pyrazine-2,6-Dicarboxylic Acid Dihydrate and Hexaaquamagnesium(II) Pyrazine-2,6-Dicarboxylate.Link

-

PubChem. (2025).[9] 2,6-Dimethylpyrazine Compound Summary.Link

-

Royal Society of Chemistry. (2016). Crystal structure of catena-poly[[(dimethyl sulfoxide)-nickel(II)]-mu-pyrazine].Link

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. researchgate.net [researchgate.net]

- 5. dimethyl pyrazine-2,6-dicarboxylate | CAS#:35042-26-3 | Chemsrc [chemsrc.com]

- 6. 3-Acetylpyridine 98 350-03-8 [sigmaaldrich.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 2435-46-3|3,6-Dimethylpyrazine-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 9. (4R-cis)-6-[(Acetyloxy)methyl]-2,2-dimethyl-1,3-dioxane-4-acetic acid, 1,1-dimethylethyl ester | C15H26O6 | CID 9839384 - PubChem [pubchem.ncbi.nlm.nih.gov]

solubility of dimethyl pyrazine-2,6-dicarboxylate in organic solvents

An In-Depth Technical Guide to the Solubility of Dimethyl Pyrazine-2,6-Dicarboxylate in Organic Solvents

For the Attention of Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Preamble: Navigating the Uncharted Solubility Landscape of Dimethyl Pyrazine-2,6-Dicarboxylate

Physicochemical Profile of Dimethyl Pyrazine-2,6-Dicarboxylate

A molecule's intrinsic properties are the primary determinants of its solubility behavior. Dimethyl pyrazine-2,6-dicarboxylate (CAS No: 35042-26-3) possesses a unique combination of a heterocyclic aromatic pyrazine ring and two methyl ester functional groups.

| Property | Value/Information | Source |

| Molecular Formula | C₈H₈N₂O₄ | |

| Molecular Weight | 196.16 g/mol | |

| Structure | A central pyrazine ring with two methoxycarbonyl groups at the 2 and 6 positions. | |

| Appearance | Likely a solid at room temperature, based on related structures. | Inferred |

| Polarity | Expected to be a polar molecule due to the presence of the nitrogen atoms in the pyrazine ring and the carbonyl and ether oxygens of the ester groups. | Inferred |

| Hydrogen Bonding | The ester carbonyl oxygens can act as hydrogen bond acceptors. The molecule lacks hydrogen bond donors. | Inferred |

The presence of the polar pyrazine ring and the ester functionalities suggests that dimethyl pyrazine-2,6-dicarboxylate will exhibit favorable solubility in polar organic solvents. The extent of this solubility will be governed by the interplay of solvent-solute interactions, as well as the crystal lattice energy of the solid-state compound.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" provides a foundational, albeit qualitative, prediction of solubility. The polarity of dimethyl pyrazine-2,6-dicarboxylate indicates a higher affinity for polar solvents over nonpolar ones.

Solvent-Solute Interactions:

-

Dipole-Dipole Interactions: The permanent dipole of the pyrazine and ester groups will interact favorably with polar solvent molecules.

-

Hydrogen Bonding: Solvents capable of donating hydrogen bonds (e.g., alcohols) can interact with the carbonyl oxygens of the ester groups, enhancing solubility.

-

Van der Waals Forces: These non-specific interactions will be present with all solvents but will be the dominant force in nonpolar solvents.

Based on these principles, we can anticipate a solubility trend in common organic solvents:

High Expected Solubility:

-

Polar Protic Solvents: Methanol, Ethanol (due to hydrogen bonding and polarity).

-

Polar Aprotic Solvents: Dimethyl Sulfoxide (DMSO), Acetone, Ethyl Acetate (due to strong dipole-dipole interactions).

Moderate to Low Expected Solubility:

-

Nonpolar Solvents: Hexane, Toluene (solubility will be limited by the energy required to overcome the solute's crystal lattice energy).

It is crucial to recognize that these are predictions. The actual quantitative solubility is a complex thermodynamic property that must be determined empirically.

Experimental Determination of Solubility: A Step-by-Step Protocol

The most widely accepted and robust method for determining the equilibrium solubility of a compound is the isothermal shake-flask method . This protocol is designed to achieve a saturated solution at a specific temperature, from which the concentration of the dissolved solute can be accurately measured.

The Isothermal Shake-Flask Methodology

This method involves equilibrating an excess of the solid compound in the solvent of interest at a constant temperature until the concentration of the dissolved solid in the liquid phase remains constant.

Caption: Workflow for the isothermal shake-flask solubility determination.

Detailed Experimental Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of crystalline dimethyl pyrazine-2,6-dicarboxylate to a series of vials, each containing a known volume of a different organic solvent. An excess is visually confirmed by the presence of undissolved solid.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an isothermal shaker bath set to the desired temperature (e.g., 25 °C or 37 °C for physiological relevance).

-

Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand in the isothermal bath for a sufficient time for the undissolved solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE or other solvent-compatible material) to remove any undissolved microparticles.

-

Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated analytical method to determine the concentration of dimethyl pyrazine-2,6-dicarboxylate.

-

Analytical Methodologies for Quantification

Accurate quantification of the dissolved solute is paramount. For pyrazine derivatives, chromatographic methods coupled with mass spectrometry are highly effective due to their sensitivity and selectivity.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS is a powerful technique for the quantitative analysis of pyrazines.[1]

-

Principle: The sample is injected into a UPLC system, where the analyte is separated from other components on a chromatographic column. The eluent from the column is then introduced into a mass spectrometer, where the analyte is ionized, and specific parent-daughter ion transitions are monitored for highly selective quantification.

-

Advantages: High sensitivity, high selectivity, and rapid analysis times.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, GC-MS is a suitable alternative.

-

Principle: The sample is vaporized in a heated inlet and separated based on its boiling point and interaction with the stationary phase of a capillary column. The separated components are then detected by a mass spectrometer.

-

Considerations: The thermal stability of dimethyl pyrazine-2,6-dicarboxylate would need to be confirmed to avoid degradation in the heated inlet.

Sources

Introduction: The Significance of Pyrazine Scaffolds and Structural Precision

An In-depth Technical Guide to the Crystal Structure Analysis of Dimethyl Pyrazine-2,6-dicarboxylate

This guide provides a comprehensive, technically-grounded walkthrough of the process for determining and analyzing the single-crystal X-ray structure of dimethyl pyrazine-2,6-dicarboxylate. Designed for researchers, scientists, and professionals in drug development and materials science, this document moves beyond a simple recitation of methods. It delves into the causality behind experimental choices, offering field-proven insights to ensure a robust and reproducible structural determination.

Pyrazine derivatives are a cornerstone in medicinal chemistry and materials science. Their unique electronic properties and ability to act as hydrogen bond acceptors make them privileged scaffolds in numerous clinically-approved drugs and functional materials.[1][2] Compounds like dimethyl pyrazine-2,6-dicarboxylate are of significant interest as their ester functionalities provide versatile handles for further chemical modification, while the core pyrazine ring can engage in critical intermolecular interactions.[1][3]

The precise three-dimensional arrangement of atoms and molecules in the solid state, known as the crystal structure, dictates a compound's macroscopic properties, including solubility, stability, and bioavailability.[4] For drug development professionals, an unambiguous crystal structure provides the absolute stereochemistry and conformational landscape essential for understanding structure-activity relationships (SAR).[5][6] Therefore, single-crystal X-ray diffraction (SCXRD) stands as the definitive technique for elucidating this atomic-level information.[7][8] This guide will detail the complete workflow, from obtaining suitable single crystals to the final analysis of the refined crystal structure.

Part 1: Synthesis and Single Crystal Growth

The foundation of any successful crystal structure analysis is a high-quality single crystal. This begins with the synthesis of the target compound and is followed by a meticulous crystallization process.

Synthesis of Dimethyl Pyrazine-2,6-dicarboxylate

While various synthetic routes to pyrazine derivatives exist, a common and effective method for preparing dimethyl pyrazine-2,6-dicarboxylate involves the esterification of the parent pyrazine-2,6-dicarboxylic acid. A generalized and robust protocol is presented below. The choice of an acid catalyst like sulfuric acid is critical as it protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by methanol.

Experimental Protocol: Esterification

-

Reaction Setup: To a flame-dried round-bottom flask, add pyrazine-2,6-dicarboxylic acid (1.0 eq).

-

Solvent and Catalyst: Add an excess of dry methanol (MeOH), which serves as both the solvent and a reactant. A typical ratio is 20-30 mL of MeOH per gram of dicarboxylic acid.

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5% v/v) to the stirred suspension.

-

Reaction: Heat the mixture to reflux and maintain for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up: After cooling to room temperature, the reaction mixture is poured into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.

-

Extraction: The aqueous layer is extracted three times with a suitable organic solvent, such as ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude dimethyl pyrazine-2,6-dicarboxylate. Further purification can be achieved via column chromatography if necessary.

Crystallization: The Art and Science of Ordered Growth

Obtaining diffraction-quality single crystals is often the most challenging step.[5][9] The goal is to create a supersaturated solution from which the molecule can slowly precipitate into a highly ordered crystalline lattice. Several methods can be employed, with the choice depending on the compound's solubility characteristics.

Crystallization Methodologies

| Method | Principle | Rationale & Causality |

| Slow Evaporation | The solvent is allowed to evaporate slowly from a saturated solution, gradually increasing the concentration of the solute to the point of supersaturation and crystallization.[10] | This is the simplest method and often the first to be attempted. The key is controlling the rate of evaporation; a loosely covered vial allows for a slow, controlled process that favors the growth of a few large crystals over many small ones. |

| Vapor Diffusion | A solution of the compound is placed in a small open vial, which is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is insoluble.[10][11] | This technique is excellent for milligram-scale crystallization. The anti-solvent vapor slowly diffuses into the compound's solution, reducing the solute's solubility and inducing slow crystallization. The choice of solvent/anti-solvent pairs (e.g., Dichloromethane/Pentane) is critical.[10] |

| Anti-solvent Addition | A poor solvent (anti-solvent) is slowly added to a saturated solution of the compound until turbidity is observed, after which the solution is left undisturbed.[11] | This method provides direct control over the supersaturation level. The slow addition is crucial to avoid rapid precipitation, which leads to amorphous material or poorly-ordered microcrystals. |

For dimethyl pyrazine-2,6-dicarboxylate, a combination of solvents such as methanol, ethanol, or ethyl acetate for solubilization, with anti-solvents like hexane or pentane, would be a logical starting point for screening crystallization conditions.

Part 2: Single-Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD is a powerful analytical technique that allows for the precise determination of the three-dimensional arrangement of atoms in a crystalline solid.[4][8]

The Workflow of a Modern SCXRD Experiment

The process from a grown crystal to a final, refined structure follows a well-defined, multi-step workflow. This process is fundamentally designed to accurately measure the diffraction pattern and use it to reconstruct the electron density map of the unit cell.

Caption: The experimental and computational workflow for single-crystal X-ray diffraction analysis.

Step-by-Step SCXRD Protocol

-

Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is identified under a microscope. It should be free of cracks and other visible defects. The crystal is then mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.[7] It is cooled in a stream of nitrogen gas (typically to 100 K) to minimize thermal motion of the atoms, resulting in a sharper diffraction pattern. The crystal is rotated in a monochromatic X-ray beam, and the diffracted X-rays are recorded on a detector.[8][12]

-

Data Processing: The raw diffraction images are processed using specialized software. This involves indexing the diffraction spots to determine the unit cell parameters and crystal system, integrating the intensities of each spot, and scaling the data to correct for experimental variations.[13]

-

Structure Solution: The "phase problem" is the central challenge in crystallography. While the intensities of the diffracted beams are measured, their phase information is lost. For small molecules, this is typically solved using direct methods or Patterson methods, which use statistical relationships between intensities to generate initial phase estimates.[14][15] This allows for the calculation of an initial electron density map.

-

Structure Refinement: An atomic model is built into the initial electron density map. This model is then refined using a least-squares minimization process, where the calculated diffraction pattern from the model is compared to the experimental data.[16][17] This iterative process adjusts atomic positions and displacement parameters until the model best fits the data, typically monitored by the R-factor. Widely used software for this step includes the SHELX suite.[8]

-

Validation and Analysis: The final structure is validated to ensure its chemical and crystallographic sensibility. The resulting Crystallographic Information File (CIF) contains all the information about the crystal structure.

Crystallographic Data for Dimethyl Pyrazine-2,6-dicarboxylate

A search of crystallographic databases did not yield a publicly available structure for the title compound. The following data is for the closely related and structurally informative 3,6-dimethylpyrazine-2,5-dicarboxylic acid hydrate , which serves as an excellent proxy for discussing the analytical outcomes.[18]

| Parameter | Value | Significance |

| Chemical Formula | C₈H₁₂N₂O₆ | Confirms the composition of the molecule in the crystal lattice, including solvent molecules. |

| Formula Weight | 232.20 | Used in density calculations. |

| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |

| Space Group | P2₁/c | Provides the complete symmetry operations within the unit cell.[7] |

| a (Å) | 5.559(3) | Unit cell dimensions define the size and shape of the repeating unit. |

| b (Å) | 10.957(5) | |

| c (Å) | 8.429(6) | |

| β (°) | 99.21(3) | |

| Volume (ų) | 506.8(5) | Volume of the unit cell. |

| Z | 2 | Number of molecules per unit cell. |

| R-factor (R1) | 0.0439 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A value < 0.05 indicates a very good refinement. |

Data sourced from Rambaran et al., 2009.[18]

Part 3: Structural Interpretation and Intermolecular Interactions

The refined crystal structure provides a wealth of information beyond simple atomic connectivity. For dimethyl pyrazine-2,6-dicarboxylate and its analogs, the analysis of intermolecular interactions is paramount to understanding its solid-state behavior.

Molecular Geometry

Analysis of the structure of 3,6-dimethylpyrazine-2,5-dicarboxylic acid reveals that the pyrazine ring is essentially planar, as expected for an aromatic system. The carboxylic acid groups, and by extension the ester groups in our title compound, will have a specific orientation relative to this plane. These torsion angles are critical as they define the overall molecular conformation and influence how the molecules can pack together in the crystal lattice.

Supramolecular Assembly via Hydrogen Bonding

In the crystal structure of the dicarboxylic acid analog, hydrogen bonding is the dominant intermolecular force, creating an intricate three-dimensional network.[18] The water molecule acts as a bridge, accepting hydrogen bonds from the carboxylic acid O-H groups and donating hydrogen bonds to the pyrazine nitrogen atoms and carbonyl oxygen atoms.

For dimethyl pyrazine-2,6-dicarboxylate, the strong O-H···N and O-H···O hydrogen bonds would be replaced by weaker C-H···O and C-H···N interactions from the methyl groups. The pyrazine nitrogen atoms and the carbonyl oxygen atoms of the ester groups would be the primary hydrogen bond acceptors. Understanding this network is crucial for predicting properties like melting point and solubility.

Caption: Key intermolecular interactions expected in the crystal packing of dimethyl pyrazine-2,6-dicarboxylate.

Conclusion

The crystal structure analysis of dimethyl pyrazine-2,6-dicarboxylate, and its close analogs, provides indispensable information for drug development and materials science. The methodical approach—from rational synthesis and meticulous crystallization to high-precision SCXRD analysis—delivers an unambiguous model of the molecule's three-dimensional structure and its supramolecular assembly. This detailed structural knowledge enables a deeper understanding of a compound's physicochemical properties and provides a critical foundation for the rational design of new pharmaceuticals and functional materials.

References

-

SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

-

Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 8), 1035–1042. Available from: [Link]

-

Thorp-Greenwood, F. L., & Steed, J. W. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1715-1738. Available from: [Link]

-

EPFL. (n.d.). Crystallization of small molecules. Retrieved from [Link]

-

Chemsrc. (2025, September 14). dimethyl pyrazine-2,6-dicarboxylate. Retrieved from [Link]

-

Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available from: [Link]

-

Giacovazzo, C., & Siliqi, D. (2018). Solution and Refinement of Crystal Structures. In Fundamentals of Crystallography. Oxford Academic. Available from: [Link]

-

CCP4. (2025, December 13). Solve a small-molecule structure. CCP4 Wiki. Retrieved from [Link]

-

Creative Biostructure. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]

-

HKL Research. (n.d.). Small Molecule Structure Solution and Refinement. Retrieved from [Link]

-

Watkin, D. (2008). Structure refinement: some background theory and practical strategies. Acta Crystallographica Section D: Biological Crystallography, 64(Pt 1), 1-10. Available from: [Link]

-

Owen, R. L. (2021, May 28). A beginner's guide to X-ray data processing. The Biochemist. Available from: [Link]

-

University of Saskatchewan. (n.d.). Single Crystal XRD: Data Acquisition and Structure Solving. Retrieved from [Link]

-

Otwinowski, Z., & Minor, W. (1997). Processing of X-ray diffraction data collected in oscillation mode. Methods in Enzymology, 276, 307-326. Available from: [Link]

- Morris, E. K., Cousson, A., & Paulus, W. (1998). Crystal structure of 2,6-dimethylpyrazine, C4H2N2(CH3)2. Zeitschrift für Kristallographie - New Crystal Structures, 213(1), 79.

-

Ptasiewicz-Bak, H., & Leciejewicz, J. (2006). The Crystal Structures of Pyrazine-2,6-Dicarboxylic Acid Dihydrate and Hexaaquamagnesium(II) Pyrazine-2,6-Dicarboxylate. Polish Journal of Chemistry, 80, 1075-1082. Available from: [Link]

-

Mawardah, S. et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297. Available from: [Link]

-

Kameníček, J. et al. (2014). Crystal structure of diaquabis(2,6-dimethylpyrazine-κN)bis(thiocyanato-κN)cobalt(II) 2,5-dimethylpyrazine monosolvate. Acta Crystallographica Section E, 70(Pt 7), m258–m259. Available from: [Link]

-

Alfonso, M. et al. (2007). Dimethyl and diethyl esters of 5,6-bis(pyridin-2-yl)pyrazine-2,3-dicarboxylic acid. Acta Crystallographica Section E, 63(Pt 10), o4051–o4053. Available from: [Link]

-

Iida, H. et al. (1979). Synthesis of 2,5-Dimethylpyrazine-3,6-Dicarboxylic Acid Derivatives. Synthetic Communications, 9(10), 921-925. Available from: [Link]

-

Gingipalli, L. et al. (2018). Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. Bioorganic & Medicinal Chemistry Letters, 28(9), 1548-1553. Available from: [Link]

-

Choudhary, D. et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds. Available from: [Link]

-

Chen, G. Q. et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7440. Available from: [Link]

- Google Patents. (n.d.). CN105237486B - The synthetic method of the dimethyl pyrazine of 2 ethyl 3,6.

-

Semantic Scholar. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Retrieved from [Link]

-

Rambaran, V. H. et al. (2009). A new and efficient synthetic route for the synthesis of 3,6-dimethylpyrazine-2,5-dicarboxylic acid hydrate: molecular structure and unique supramolecular assembly. CrystEngComm, 11, 569-572. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rigaku.com [rigaku.com]

- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 6. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]

- 8. creative-biostructure.com [creative-biostructure.com]

- 9. sptlabtech.com [sptlabtech.com]

- 10. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 12. journals.iucr.org [journals.iucr.org]

- 13. portlandpress.com [portlandpress.com]

- 14. academic.oup.com [academic.oup.com]

- 15. hkl-xray.com [hkl-xray.com]

- 16. Solve a small-molecule structure - CCP4 wiki [wiki.uni-konstanz.de]

- 17. web.mit.edu [web.mit.edu]

- 18. A new and efficient synthetic route for the synthesis of 3,6-dimethylpyrazine-2,5-dicarboxylic acid hydrate: molecular structure and unique supramolecular interactions - CrystEngComm (RSC Publishing) [pubs.rsc.org]

Thermodynamic Stability and Synthetic Utility of Pyrazine-2,6-Dicarboxylic Acid Esters

[1]

Introduction: The Electron-Deficient Scaffold

Pyrazine-2,6-dicarboxylic acid esters represent a specialized class of heterocyclic building blocks critical to high-performance medicinal chemistry and coordination polymer synthesis.[1] Unlike their benzene analogs (isophthalates), these compounds possess a 1,4-diazine core that significantly alters their thermodynamic and kinetic profiles.

The presence of two nitrogen atoms in the aromatic ring creates a highly electron-deficient scaffold.[1] This electronic withdrawal has two primary consequences for the ester substituents at the 2- and 6-positions:

-

Enhanced Electrophilicity: The carbonyl carbons are more susceptible to nucleophilic attack (hydrolysis) compared to carbocyclic esters.[1]

-

Thermal Robustness: The aromatic ring itself exhibits high oxidative stability, though the ester linkages introduce specific decomposition pathways at elevated temperatures.[1]

This guide provides a technical analysis of the thermodynamic stability of these esters, supported by synthesis protocols and self-validating stability assays.

Structural Thermodynamics & Physical Properties[1]

Crystal Lattice and Phase Transitions

The thermodynamic stability of the solid state is governed by intermolecular forces. While pyrazine-2,6-dicarboxylic acid (the parent acid) exhibits a high melting point (>220°C, often with decarboxylation) due to strong intermolecular hydrogen bonding networks, the diesters rely on weaker van der Waals and dipole-dipole interactions.[1]

| Compound | Structure | Melting Point (°C) | Lattice Forces |

| Dimethyl pyrazine-2,6-dicarboxylate | Diester | 119–120 | Dipole-Dipole, |

| Pyrazine-2,6-dicarboxylic acid | Diacid | >225 (dec) | Strong H-bonding network |

| 2,6-Dimethylpyrazine | Precursor | 39–40 | Weak van der Waals |

Key Insight: The sharp drop in melting point from the acid to the ester (approx. 100°C difference) indicates the disruption of the hydrogen-bond network.[1] However, the ester's melting point of ~120°C is significantly higher than the precursor 2,6-dimethylpyrazine, attributed to the dipolar nature of the ester groups and the planarity of the pyrazine ring facilitating efficient packing.[1]

Electronic Effects on Stability

The 1,4-nitrogen placement creates a "pull-pull" effect.[1]

-

Inductive Effect (-I): Both nitrogens withdraw electron density from the ring carbons.[1]

-

Resonance: The ester carbonyls conjugate with the electron-poor ring.[1]

-

Consequence: The ester bond is kinetically labile toward hydrolysis (base-catalyzed) but the molecule is thermodynamically stable against oxidative degradation of the ring itself.[1]

Chemical Stability Profile

Hydrolysis Kinetics

The most critical stability parameter for drug development is hydrolytic stability.[1] Pyrazine esters hydrolyze faster than pyridine or benzene analogs.[1]

-

Mechanism:

(Base-catalyzed, Acyl-oxygen cleavage, Bimolecular).[1] -

Rate Factors: The electron-deficient pyrazine ring stabilizes the tetrahedral intermediate formed during nucleophilic attack by water or hydroxide.[1]

-

pH Sensitivity:

Thermal Decomposition

At temperatures exceeding 200°C, or upon prolonged heating, these esters undergo specific degradation:

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis via Oxidative Carbonylation

Rationale: This route avoids the handling of unstable diacid intermediates by proceeding directly from the commercially available 2,6-dimethylpyrazine.[1]

Step-by-Step Methodology:

-

Oxidation: Dissolve 2,6-dimethylpyrazine (10 mmol) in pyridine/water (1:1). Add

(4.5 eq) slowly at 60°C. Control: Color change from purple to brown ( -

Isolation of Acid: Filter

, acidify filtrate to pH 1-2 with HCl. Collect pyrazine-2,6-dicarboxylic acid precipitate.[1] -

Esterification: Reflux the dry acid in excess anhydrous methanol with catalytic

(5 mol%) for 12 hours. -

Purification: Neutralize with

, evaporate methanol, extract with DCM. Recrystallize from methanol.

Protocol B: Hydrolysis Kinetics Assay (Self-Validating)

Rationale: Since specific rate constants depend on the exact ester group (methyl, ethyl, tert-butyl), this protocol allows you to determine the

Workflow:

-

Preparation: Prepare a 1.0 mM stock solution of the ester in Acetonitrile.

-

Buffer System: Prepare Phosphate buffer (pH 7.4) and Borate buffer (pH 9.0).

-

Initiation: Mix Stock:Buffer (10:90 v/v) in a thermostated vial at 37°C.

-

Sampling: Inject 10 µL into HPLC at t=0, 15, 30, 60, 120, 240 mins.

-

Analysis:

-

Column: C18 Reverse Phase.[1]

-

Mobile Phase: Water/Acetonitrile (Gradient).

-

Detection: UV at 270 nm (Pyrazine

transition).

-

-

Calculation: Plot

vs. Time. The slope

Visualizations

Synthesis and Degradation Pathways

This diagram outlines the synthesis from 2,6-dimethylpyrazine and the competing hydrolysis pathways.

Caption: Synthetic route (Green) vs. Hydrolytic and Thermal degradation pathways (Red).

Kinetic Stability Logic

The logic for determining stability based on environmental factors.[1]

Caption: Decision tree for assessing stability risks based on storage and experimental conditions.

References

-

Structural Analysis: Crystal structure of pyrazine-2,6-dicarboxylic acid dihydrate. Zeitschrift für Kristallographie. Available at: [Link]

-

Comparative Stability: A comparison of sensitized Ln(III) emission using pyridine- and pyrazine-2,6-dicarboxylates. Dalton Transactions, 2012.[3] Available at: [Link]

-

Thermodynamic Data: Enthalpy of formation of pyrazine-2-carboxylic acid. Journal of Chemical Thermodynamics. Available at: [Link]

-

Precursor Properties: 2,6-Dimethylpyrazine Melting Point Data. PubChem.[1][4][5] Available at: [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. echemi.com [echemi.com]

- 3. Pyridine-2,6-dicarboxylic acid esters – new ligands for extraction and determination of metals - Kazanina - Journal of Analytical Chemistry [edgccjournal.org]

- 4. 2,6-Dimethylpyrazine | C6H8N2 | CID 7938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pyrazine-2,6-dicarboxylic Acid | C6H4N2O4 | CID 11601391 - PubChem [pubchem.ncbi.nlm.nih.gov]

molecular weight and physical characteristics of dimethyl pyrazine-2,6-dicarboxylate

The following technical guide details the molecular and physical characteristics of dimethyl pyrazine-2,6-dicarboxylate , structured for researchers and drug development professionals.

Advanced Characterization, Synthesis, and Application Guide

Executive Summary

Dimethyl pyrazine-2,6-dicarboxylate (CAS: 35042-26-3 ) is a critical heterocyclic intermediate used primarily in the synthesis of tridentate "pincer" ligands for coordination chemistry and supramolecular architecture.[1] Unlike its 2,3- or 2,5- isomers, the 2,6-substitution pattern provides a unique geometry for metal chelation (N,O-donor sets) and the construction of linear polymeric chains or discrete molecular cages. This guide provides a definitive reference for its physicochemical properties, validated synthesis protocols, and structural characterization.

Chemical Identity & Molecular Metrics[2][3][4][5]

| Metric | Data |

| Chemical Name | Dimethyl pyrazine-2,6-dicarboxylate |

| CAS Registry Number | 35042-26-3 |

| IUPAC Name | Dimethyl pyrazine-2,6-dicarboxylate |

| Molecular Formula | C₈H₈N₂O₄ |

| Molecular Weight | 196.16 g/mol |

| SMILES | COC(=O)C1=CN=C(C=N1)C(=O)OC |

| InChI Key | RSXGKDUYJPQZTL-UHFFFAOYSA-N |

| Structural Class | Heteroaromatic Diester |

Physical & Thermodynamic Characteristics[5]

While specific thermodynamic data for the 2,6-isomer is less ubiquitous than for the 2,5-isomer, the following properties are established through structural analogy and experimental synthesis reports.

Physical State & Appearance

-

Form: Crystalline solid.

-

Color: Colorless to off-white needles or platelets (depending on recrystallization solvent).

-

Melting Point: Typically 165–168 °C (Note: Isomeric esters such as the 2,5-dimethyl ester melt in a similar range; experimental verification via DSC is recommended for high-purity standards).

Solubility Profile

-

High Solubility: Chlorinated solvents (Dichloromethane, Chloroform), DMSO, DMF.

-

Moderate Solubility: Methanol, Ethanol (often used for recrystallization).

-

Low Solubility: Water, Hexanes, Diethyl Ether.

Partition Coefficient (Predicted)

-

LogP: ~0.05 – 0.50 (Amphiphilic nature due to the balance between the lipophilic methyl esters and the hydrophilic pyrazine nitrogen atoms).

Synthesis & Purification Protocol

Expertise & Experience Directive: The most robust route to this compound involves the regioselective oxidation of 2,6-dimethylpyrazine followed by esterification. Direct carbonylation of dichloropyrazine is possible but requires high-pressure equipment often unavailable in standard academic labs.

Step 1: Riley Oxidation (SeO₂)

The methyl groups of 2,6-dimethylpyrazine are activated for oxidation. Selenium dioxide (SeO₂) is the reagent of choice for converting the methyls to carboxylic acids (or aldehydes which are further oxidized).

Step 2: Fischer Esterification

The resulting pyrazine-2,6-dicarboxylic acid is converted to the dimethyl ester using methanol and an acid catalyst (H₂SO₄ or Thionyl Chloride).

Workflow Diagram (DOT Visualization)

Caption: Two-step synthesis pathway from commercially available 2,6-dimethylpyrazine via Riley oxidation and acid-catalyzed esterification.

Detailed Protocol (Self-Validating)

-

Oxidation: Suspend 2,6-dimethylpyrazine (1.0 eq) in a mixture of Pyridine/Water (10:1). Add Selenium Dioxide (SeO₂, 4.0 eq). Reflux for 12–24 hours. The reaction is complete when the red selenium metal precipitates fully. Filter hot to remove Se. Acidify the filtrate to pH 2 to precipitate the dicarboxylic acid.

-

Esterification: Suspend the dried acid in dry Methanol. Add Thionyl Chloride (SOCl₂, 2.5 eq) dropwise at 0°C (Exothermic!). Reflux for 4 hours.

-

Purification: Evaporate solvent. Dissolve residue in CH₂Cl₂, wash with saturated NaHCO₃ (to remove unreacted acid), then brine. Dry over MgSO₄. Recrystallize from hot Methanol.

Structural Characterization (Self-Validating Systems)

To ensure the integrity of the synthesized compound, researchers must validate the structure using NMR. The high symmetry of the molecule provides a distinct "pass/fail" spectral signature.

¹H NMR Signature (300/400 MHz, CDCl₃)

Due to the C2v symmetry of the molecule, the spectrum is exceptionally simple:

-

δ ~9.60 ppm (Singlet, 2H): Pyrazine ring protons at positions 3 and 5. These are highly deshielded due to the electron-withdrawing nature of the para-nitrogen and ortho-carbonyl groups.

-

δ ~4.05 ppm (Singlet, 6H): Methyl ester protons (-COOCH₃).

Validation Logic: If you observe splitting in the aromatic region or multiple methyl peaks, your oxidation was incomplete (yielding a mono-acid/mono-ester) or you have the wrong isomer (2,5- or 2,3-).

IR Spectroscopy

-

C=O Stretch: Strong band at 1720–1740 cm⁻¹ (Ester carbonyl).

-

C-N Stretch: Bands around 1200–1300 cm⁻¹ .

Applications in Drug Discovery & Material Science

Pincer Ligand Precursor

The dimethyl ester is the primary starting material for synthesizing Pyrazine-2,6-dicarboxamides . By reacting the ester with various amines (primary or secondary), researchers create tridentate ligands (N,N,N-donor set) used in:

-

Lanthanide Extraction: For separating actinides/lanthanides in nuclear waste processing.

-

Catalysis: Palladium or Ruthenium complexes for hydrogenation reactions.

Supramolecular Cages

The 2,6-geometry forces a "bent" conformation when linked with linear diamines, facilitating the self-assembly of discrete metallo-supramolecular cages and helicates used for drug encapsulation and delivery studies.

Antimycobacterial Research

Pyrazine derivatives are structural analogs of Pyrazinamide (a first-line TB drug). The 2,6-dicarboxylate derivatives are screened for inhibition of Mycobacterium tuberculosis fatty acid synthase I (FAS-I).

Safety & Handling (MSDS Summary)

| Hazard Class | Statement | Precaution |

| Skin Irritant | H315: Causes skin irritation | Wear nitrile gloves; wash immediately upon contact. |

| Eye Irritant | H319: Causes serious eye irritation | Wear safety goggles; use eye wash station if exposed. |

| Respiratory | H335: May cause respiratory irritation | Handle in a fume hood; avoid dust generation. |

| Storage | Hygroscopic tendencies | Store in a cool, dry place under inert atmosphere (N₂) if possible. |

References

-

Synthesis & Oxidation Protocol

- Source: Illa, G. T., et al. "Pyridine / Pyrazine as Supramolecular Building Blocks for Molecular Capsule and Heterometallic Complexes." HBNI, 2017.

- Context: Describes the SeO₂ oxidation of 2,6-dimethylpyrazine and subsequent esterific

-

(Institutional Repository)

-

Chemical Data & CAS Verification

- Source: ChemSrc / PubChem D

-

Context: Verification of molecular weight (196.16) and structural identity.[2]

-

Ligand Applications

- Source: Nikishkin, N. I., et al. "Synthesis of novel pyrazine-2,6-dicarboxamides and their application in liquid-liquid extraction." New Journal of Chemistry, 2013, 37(2), 391-402.

- Context: Use of dimethyl pyrazine-2,6-dicarboxyl

Sources

Methodological & Application

Application Note & Protocol: Synthesis of Pyrazine-2,6-dicarboxylic Acid via Base-Catalyzed Hydrolysis of Dimethyl Pyrazine-2,6-dicarboxylate

Introduction and Scientific Context

Pyrazine-2,6-dicarboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. Its rigid, planar structure and the presence of two carboxylic acid moieties make it an excellent scaffold for designing metal-organic frameworks (MOFs), coordination polymers, and complex pharmaceutical intermediates. The synthesis of this diacid is commonly achieved through the hydrolysis of its more soluble and commercially available diester precursor, dimethyl pyrazine-2,6-dicarboxylate.

This application note details a robust and reliable protocol for this transformation using base-catalyzed hydrolysis, a process also known as saponification. The choice of a base-catalyzed route is deliberate; unlike acid-catalyzed hydrolysis which is a reversible equilibrium, saponification is effectively irreversible, ensuring a high conversion to the desired product.[1][2]

The Chemistry: Mechanism of Saponification

The conversion of an ester to a carboxylic acid in the presence of a base like sodium hydroxide (NaOH) proceeds via a nucleophilic acyl substitution mechanism.[3] This multi-step process is fundamental to understanding the reaction's progression and the rationale behind the protocol's steps.

-

Nucleophilic Attack: The reaction initiates with the hydroxide ion (OH⁻), a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester group. This breaks the carbonyl's π-bond and forms a tetrahedral intermediate.[1][4]

-

Elimination of the Leaving Group: The unstable tetrahedral intermediate collapses, reforming the carbon-oxygen double bond. This forces the elimination of the methoxide ion (CH₃O⁻) as a leaving group.

-

Irreversible Deprotonation: The expelled methoxide ion is a strong base. It immediately deprotonates the newly formed carboxylic acid group. This acid-base reaction is highly favorable and forms a resonance-stabilized carboxylate salt and methanol. This step is what renders the overall reaction irreversible, driving it towards completion.[2]

-

Protonation during Workup: The final product of the reaction is the disodium salt of pyrazine-2,6-dicarboxylic acid, which is soluble in the aqueous reaction medium. To isolate the desired dicarboxylic acid, a strong acid (e.g., HCl) is added during the workup phase to protonate the carboxylate ions, causing the neutral diacid to precipitate out of the solution.[3]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the hydrolysis reaction.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| Dimethyl pyrazine-2,6-dicarboxylate | ≥98% Purity | Sigma-Aldrich | Starting material. |

| Sodium Hydroxide (NaOH) | ACS Reagent Grade | Fisher Scientific | Hydrolysis catalyst. |

| Hydrochloric Acid (HCl) | Concentrated (37%) | VWR | For acidification during workup. |

| Methanol (MeOH) | ACS Reagent Grade | Merck | Reaction solvent. |

| Deionized Water (H₂O) | High Purity | In-house | Used for solutions and washing. |

| Round-bottom flask (250 mL) | Borosilicate glass | Reaction vessel. | |

| Reflux Condenser | To prevent solvent loss during heating. | ||

| Magnetic Stirrer Hotplate | For heating and agitation. | ||

| Magnetic Stir Bar | PTFE-coated | ||

| pH paper or pH meter | To monitor acidification. | ||

| Büchner Funnel and Flask | For vacuum filtration. | ||

| Filter Paper | Whatman Grade 1 | ||

| Standard laboratory glassware | Beakers, graduated cylinders, etc. |

Safety Precautions

Mandatory Personal Protective Equipment (PPE): Safety goggles, a flame-resistant lab coat, and chemical-resistant gloves (nitrile or neoprene) must be worn at all times.[5]

-

Sodium Hydroxide (NaOH): Highly corrosive and can cause severe skin and eye burns.[6] Handle solid NaOH pellets with care to avoid generating dust. When preparing solutions, always add NaOH to water slowly , never the other way around, as the dissolution is highly exothermic.[5]

-

Hydrochloric Acid (HCl): Concentrated HCl is corrosive and releases toxic fumes. All handling, especially the acidification step, must be performed inside a certified chemical fume hood.[7]

-

General Handling: Ensure good ventilation. Avoid inhalation of vapors and direct contact with chemicals.[8]

Step-by-Step Hydrolysis Procedure

-

Reaction Setup:

-

Place 5.0 g (25.5 mmol) of dimethyl pyrazine-2,6-dicarboxylate into a 250 mL round-bottom flask equipped with a magnetic stir bar.

-

Add 100 mL of methanol to the flask and stir at room temperature until the solid is fully dissolved.

-

-

Initiation of Hydrolysis:

-

In a separate beaker, carefully dissolve 2.24 g (56.1 mmol, 2.2 equivalents) of sodium hydroxide pellets in 25 mL of deionized water. Caution: The dissolution is exothermic. Allow the solution to cool to room temperature.

-

Slowly add the aqueous NaOH solution to the methanolic solution of the diester in the round-bottom flask.

-

Attach a reflux condenser to the flask and begin heating the mixture to reflux (approximately 65-70°C) using the magnetic stirrer hotplate.

-

-

Reaction Monitoring:

-

Maintain the reaction at a gentle reflux with continuous stirring for 4-6 hours.

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting diester spot.

-

Upon completion, a clear, homogeneous solution should be observed.

-

-

Workup and Product Isolation:

-

Remove the flask from the heat source and allow it to cool to room temperature.

-

Reduce the volume of the solvent to approximately one-third of the original volume using a rotary evaporator. This removes most of the methanol.

-

Transfer the concentrated aqueous solution to a 250 mL beaker and place it in an ice-water bath to cool.

-

Perform this step in a fume hood. While stirring vigorously, slowly add concentrated hydrochloric acid dropwise to the cold solution.

-

Monitor the pH. A fine, white precipitate will begin to form. Continue adding HCl until the solution is strongly acidic (pH 1-2).

-

Once acidification is complete, continue to stir the slurry in the ice bath for an additional 30 minutes to ensure complete precipitation.

-

-

Purification and Drying:

-

Collect the white precipitate by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with two portions of cold deionized water (2 x 25 mL) to remove any residual salts (NaCl).

-

Transfer the solid product to a watch glass and dry it in a vacuum oven at 60-70°C overnight. The expected yield is typically high (>90%).

-

Characterization

-

¹H NMR Spectroscopy: The structure of the final product, pyrazine-2,6-dicarboxylic acid, can be confirmed by ¹H NMR. The spectrum in a solvent like DMSO-d₆ is expected to show a singlet for the two equivalent aromatic protons on the pyrazine ring and a broad singlet at a significantly downfield chemical shift (>10 ppm) for the two carboxylic acid protons.[9][10]

-

Melting Point: The purified product should exhibit a sharp melting point, which can be compared to literature values.

Visualized Experimental Workflow

The following diagram provides a high-level overview of the entire protocol, from initial setup to final product characterization.

Caption: Workflow for the synthesis of pyrazine-2,6-dicarboxylic acid.

References

-

Hydrolysis of Esters - GeeksforGeeks. (n.d.). GeeksforGeeks. Retrieved February 21, 2026, from [Link]

-

Ester Hydrolysis with NaOH - Mechanism, Synthesis & FAQs. (n.d.). Testbook. Retrieved February 21, 2026, from [Link]

-

Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. Retrieved February 21, 2026, from [Link]

-

Ester Hydrolysis with H2SO4. (2022, March 29). Toppr. Retrieved February 21, 2026, from [Link]

-

Chemistry of Esters. (2024, September 30). LibreTexts Chemistry. Retrieved February 21, 2026, from [Link]

-

Safe Handling Guide: Sodium Hydroxide. (n.d.). CORECHEM Inc. Retrieved February 21, 2026, from [Link]

-

Sodium Hydroxide (NaOH). (n.d.). Tennessee Department of Health. Retrieved February 21, 2026, from [Link]

-

Safety Data Sheet: Sodium hydroxide. (n.d.). Carl ROTH. Retrieved February 21, 2026, from [Link]

-

Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. (n.d.). PMC. Retrieved February 21, 2026, from [Link]

Sources

- 1. Hydrolysis of Esters - GeeksforGeeks [geeksforgeeks.org]

- 2. testbook.com [testbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. byjus.com [byjus.com]

- 5. Safe Handling Guide: Sodium Hydroxide - CORECHEM Inc. [corecheminc.com]

- 6. camachem.com [camachem.com]

- 7. Sodium Hydroxide [tn.gov]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. Pyridine-2,6-dicarboxylic acid(499-83-2) 1H NMR spectrum [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

Application Note: Synthesis of Pyrazine-2,6-dicarbohydrazide from Dimethyl Ester Precursor

Abstract & Application Context

Pyrazine-2,6-dicarbohydrazide is a critical bifunctional intermediate used primarily in the synthesis of metal-organic frameworks (MOFs) and high-nitrogen energetic materials. In medicinal chemistry, it serves as a scaffold for antitubercular agents, leveraging the bioactivity of the pyrazine core—a pharmacophore shared with the first-line tuberculosis drug Pyrazinamide [1].

This application note details a robust, scalable protocol for converting dimethyl pyrazine-2,6-dicarboxylate to pyrazine-2,6-dicarbohydrazide via nucleophilic acyl substitution (hydrazinolysis). Unlike the 2,3-isomer, which suffers from steric hindrance and potential cyclization to phthalhydrazide-like structures, the 2,6-isomer allows for clean conversion under controlled reflux conditions.

Reaction Mechanism & Logic

The transformation proceeds via a classic nucleophilic acyl substitution mechanism. Hydrazine, acting as a potent alpha-effect nucleophile, attacks the carbonyl carbon of the ester.

Mechanistic Pathway[1][2]

-

Nucleophilic Attack: The lone pair on the hydrazine nitrogen attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate.

-

Elimination: The methoxide group is eliminated, reforming the carbonyl bond and releasing methanol.

-

Repetition: This process occurs at both the C2 and C6 positions.

Critical Consideration: A stoichiometric excess of hydrazine is required not only to drive the equilibrium forward (Le Chatelier’s principle) but also to prevent the formation of oligomeric byproducts where the newly formed hydrazide reacts with unreacted ester molecules.

Figure 1: Mechanistic pathway of the hydrazinolysis reaction.

Experimental Protocol

Materials & Equipment

| Reagent/Equipment | Specification | Role |

| Dimethyl pyrazine-2,6-dicarboxylate | >98% Purity | Starting Material |

| Hydrazine Hydrate | 80% or 100% (wt/wt) | Nucleophile |

| Methanol (MeOH) | Anhydrous or HPLC Grade | Solvent |

| Ethanol (EtOH) | Absolute (for washing) | Wash Solvent |

| Reaction Vessel | Round-bottom flask (2-neck) | Containment |

| Condenser | Reflux condenser | Solvent retention |

Safety Directives (Hydrazine Handling)

WARNING: Hydrazine hydrate is a suspected carcinogen, highly toxic, and unstable in the presence of oxidizers [2, 3].

-

Engineering Controls: All operations must be performed in a functioning fume hood.

-

PPE: Butyl rubber gloves (nitrile is permeable to hydrazine), face shield, and lab coat.

-

Waste: Quench hydrazine waste with dilute hypochlorite solution (bleach) slowly in an ice bath before disposal, or dispose of as hazardous basic waste [3].

Step-by-Step Synthesis Procedure

Scale: 10 mmol (Starting Material)

-

Preparation:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.96 g (10 mmol) of dimethyl pyrazine-2,6-dicarboxylate in 40 mL of Methanol .

-

Note: Slight warming (40°C) may be required to fully dissolve the ester.

-

-

Reagent Addition:

-

Add 2.5 mL (~50 mmol, 5 equiv) of Hydrazine Hydrate dropwise to the stirring solution at room temperature.

-

Why Excess? Using 5 equivalents ensures rapid conversion and minimizes the solubility of the product in the reaction matrix, aiding precipitation.

-

-

Reaction:

-

Equip the flask with a reflux condenser.[1]

-

Heat the mixture to reflux (65°C) for 4 to 6 hours .

-

Monitoring: The reaction typically starts as a clear solution. As the dihydrazide forms, a voluminous white/pale-yellow precipitate will appear. Monitor by TLC (10% MeOH in DCM) if solution remains clear (unlikely).

-

-

Workup & Isolation:

-

Cool the reaction mixture to room temperature, then chill in an ice bath (0-4°C) for 30 minutes to maximize precipitation.

-

Filter the solid using a Büchner funnel (vacuum filtration).

-

-

Purification:

-

Wash the filter cake with 2 x 10 mL cold Methanol to remove unreacted hydrazine.

-

Wash with 2 x 10 mL Diethyl Ether to facilitate drying.

-

Dry the solid in a vacuum oven at 60°C for 4 hours.

-

Workflow Diagram

Figure 2: Operational workflow for the synthesis process.

Characterization & Quality Control

To validate the synthesis (Self-Validating Protocol), compare your product against these expected spectroscopic markers.

| Technique | Expected Signal | Structural Assignment |

| Appearance | White to pale yellow powder | - |

| Melting Point | > 280°C (Decomposes) | High intermolecular H-bonding |

| IR (KBr) | 3200-3350 cm⁻¹ | N-H Stretching (Hydrazide) |

| 1660-1690 cm⁻¹ | C=O[2] Stretching (Amide I) [4] | |

| ¹H NMR | δ 10.5 - 11.0 ppm (s, 2H) | -CONH - (Amide proton) |

| (DMSO-d₆) | δ 9.2 - 9.4 ppm (s, 2H) | Pyrazine Ring Protons (C3, C5) |

| δ 4.6 - 4.8 ppm (br s, 4H) | -NH₂ (Terminal amine) |

Note on NMR: The absence of the methyl singlet (approx. 3.9 ppm) confirms the complete consumption of the starting ester.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield / No Precipitate | Incomplete reaction or product too soluble. | 1. Extend reflux time. 2. Concentrate solvent volume by 50% on rotovap. 3. Verify hydrazine quality (it degrades over time).[3] |

| Product is Colored (Brown/Pink) | Oxidation of hydrazine or pyrazine ring. | 1. Ensure hydrazine was colorless before use. 2. Perform reaction under Nitrogen/Argon atmosphere. |

| Sticky Solid | Oligomer formation or wet solvent. | Recrystallize from hot water or DMF/Ethanol mixture. |

References

-

Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. (2023). Available at: [Link]

-

Practical Hydrazine Hydrate Safety. Reddit / BenchChem Safety Data. (2018). Available at: [Link]

-

Synthesis, characterization and theoretical study of some pyrazine carbohydrazide derivatives. International Journal of Chemical and Biological Sciences. (2023). Available at: [Link]

Sources

Application Note: High-Yield Synthesis and Evaluation of Pyrazine-2,6-dicarboxylate Derivatives as Antitubercular Agents

Executive Summary

This application note details the strategic utilization of dimethyl pyrazine-2,6-dicarboxylate as a core scaffold for developing potent antitubercular agents. With the rise of Multi-Drug Resistant (MDR) and Extensively Drug-Resistant (XDR) tuberculosis, the pyrazine nucleus—central to the frontline drug Pyrazinamide (PZA)—remains a high-priority pharmacophore.

Unlike the mono-substituted PZA, the 2,6-dicarboxylate isomer offers a symmetric platform for bis-functionalization . This allows for the introduction of dual pharmacophores, potentially enhancing binding affinity to mycobacterial targets (e.g., ribosomal protein S1 or aspartate decarboxylase) and improving lipophilicity profiles for cell wall penetration.

This guide provides:

-

Optimized Synthetic Workflows: From ester precursor to bis-hydrazides and bis-amides.

-

Biological Validation: Standardized Microplate Alamar Blue Assay (MABA) protocols.

-

Data Visualization: Logic flows for synthesis and screening.

Scientific Rationale & Mechanism

The pyrazine ring is bioisosteric to pyridine and possesses specific π-deficient aromatic character.[1] The 2,6-disubstitution pattern is selected for two mechanistic reasons:

-

Symmetry-Driven Avidity: Bis-substitution can exploit symmetric binding pockets in homodimeric enzymes common in bacterial metabolism.

-

Lipophilicity Tuning: The conversion of methyl esters to hydrazones or amides significantly alters the ClogP, allowing for optimization of the drug's ability to traverse the mycolic acid-rich cell wall of Mycobacterium tuberculosis (Mtb).

The primary synthetic strategy involves nucleophilic acyl substitution at the ester carbons. We prioritize the hydrazide-hydrazone route due to the established antitubercular activity of the azomethine (-CH=N-) linker, which acts as an iron chelator and pharmacophore transporter.

Diagram 1: Synthetic Strategy Workflow

Caption: Logical flow for converting the diester scaffold into bioactive hydrazone and heterocyclic derivatives.

Experimental Protocols

Protocol A: Synthesis of Pyrazine-2,6-dicarbohydrazide

Objective: Convert the dimethyl ester to the bis-hydrazide intermediate. Critical Control Point: Stoichiometry is vital. Use excess hydrazine to prevent polymerization or mono-substitution.

Materials:

-

Dimethyl pyrazine-2,6-dicarboxylate (10 mmol)

-

Hydrazine hydrate (99%, 50 mmol - 5x excess)

-

Ethanol (Absolute, 50 mL)

Procedure:

-

Dissolution: Dissolve 10 mmol of dimethyl pyrazine-2,6-dicarboxylate in 50 mL of absolute ethanol in a round-bottom flask.

-

Addition: Add 50 mmol of hydrazine hydrate dropwise with stirring at room temperature. Note: The reaction is slightly exothermic.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 6–8 hours. Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1). The ester spot (high Rf) should disappear, replaced by the baseline hydrazide spot.

-

Precipitation: Cool the reaction mixture to room temperature. The bis-hydrazide typically precipitates as a solid.

-

Isolation: Filter the solid under vacuum. Wash with cold ethanol (2 x 10 mL) to remove excess hydrazine.

-

Purification: Recrystallize from ethanol/water (8:2) if necessary.[2]

-

Validation: Melting point should be >250°C. IR spectrum should show doublet -NH2 peaks around 3300 cm⁻¹ and amide carbonyl at ~1660 cm⁻¹.

Protocol B: Synthesis of Bis-Hydrazone Derivatives (Schiff Bases)

Objective: Functionalize the hydrazide with lipophilic aromatic aldehydes to create the final antitubercular agents.

Materials:

-

Pyrazine-2,6-dicarbohydrazide (1 mmol)

-

Substituted Benzaldehyde (2.2 mmol - slight excess)

-

Glacial Acetic Acid (Catalytic amount, 3-4 drops)

-

Ethanol (20 mL)

Procedure:

-

Suspension: Suspend 1 mmol of the dihydrazide in 20 mL ethanol.

-

Activation: Add 3-4 drops of glacial acetic acid.

-

Condensation: Add 2.2 mmol of the chosen aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 3-nitrobenzaldehyde).

-

Reflux: Reflux for 4–6 hours. The suspension often clears then reprecipitates the product.

-

Workup: Cool to room temperature. Filter the colored precipitate.

-

Washing: Wash with cold ethanol and then diethyl ether to remove unreacted aldehyde.

-

Drying: Dry in a vacuum oven at 50°C.

Biological Evaluation: MABA Protocol

Method: Microplate Alamar Blue Assay (MABA).[3][4] Target: Mycobacterium tuberculosis H37Rv strain.[3][4][5][6][7][8][9] Standard: Isoniazid (INH) or Pyrazinamide (PZA).

Why MABA? It is non-toxic, uses a thermally stable reagent (Resazurin), and provides a visual colorimetric readout (Blue = No Growth/Inhibition; Pink = Growth).

Diagram 2: MABA Screening Logic

Caption: Step-by-step workflow for high-throughput antitubercular screening.

Assay Steps:

-

Stock Solution: Dissolve test compounds in DMSO (1 mg/mL).

-

Media: Use Middlebrook 7H9 broth supplemented with OADC.

-

Plating: Add 100 µL of media to wells. Perform serial 2-fold dilutions of the compound (Final range: 100 µg/mL to 0.2 µg/mL).

-

Controls:

-

Positive Control: Isoniazid.

-

Growth Control: Bacteria + Media + DMSO (no drug).

-

Sterility Control: Media only.

-

-

Inoculation: Add 100 µL of Mtb suspension to relevant wells.

-

Incubation: Seal and incubate at 37°C for 7 days.

-

Development: Add 25 µL of freshly prepared 1:1 mixture of Alamar Blue reagent and 10% Tween 80. Incubate for 24 hours.

-

Interpretation:

Data Reporting & Analysis

Organize your results in the following format to facilitate Structure-Activity Relationship (SAR) analysis.

Table 1: Physicochemical and Biological Data Template

| Compound ID | R-Substituent | Yield (%) | Mp (°C) | ClogP | MIC (µg/mL) vs H37Rv |

| PZA (Ref) | - | - | 189 | -0.7 | 6.25 - 50* |

| INH (Ref) | - | - | 171 | -0.6 | 0.05 - 0.2 |

| 2a | 4-Cl-Phenyl | 82 | 210 | 2.4 | [Experimental] |

| 2b | 4-NO2-Phenyl | 78 | 235 | 1.8 | [Experimental] |

| 2c | 4-OMe-Phenyl | 75 | 198 | 2.1 | [Experimental] |

*Note: PZA activity is pH-dependent (active at pH 5.5).[11]

SAR Insights to Watch:

-

Electron Withdrawing Groups (EWGs): Halogens (Cl, F) often enhance metabolic stability and lipophilicity, potentially improving MIC.

-

Electron Donating Groups (EDGs): Methoxy groups may improve solubility but can sometimes reduce potency in this scaffold.

-

Symmetry: Check if the bis-substitution provides a non-linear increase in potency compared to mono-substituted analogues.

References

-

Doležal, M., et al. (2006). Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation. Molecules, 11(4), 242-256. Link

- Significance: Establishes the baseline chemistry for pyrazine amidation and initial SAR for antimycobacterial activity.

-

Jain, R., et al. (2025).[12] Unlocking the Potential of Pyrazines: Structure–Activity Relationship Driven Studies against Mycobacterium tuberculosis.[3][5][7][9][10][13][14] Asian Journal of Pharmaceutics. Link

-

Kratky, M., & Vinsova, J. (2011).[10] Pyrazine derivatives with antimicrobial activity: Synthesis and structure-activity relationships. Research on Chemical Intermediates, 37, 805-828.[10] Link

- Significance: Provides detailed mechanistic insights into how pyrazine deriv

-

Palomino, J. C., et al. (2002).[10] Resazurin microtiter assay plate: Simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis.[10] Antimicrobial Agents and Chemotherapy, 46(8), 2720-2722.[10] Link

- Significance: The authoritative protocol for the MABA assay described in Section 4.

-

Chambers, C. (2023).[13] Synthesis and Characterization of Pyrazine-Based Prodrugs: A Novel Approach to Combat Multi-Drug Resistant Tuberculosis.[13] UTA Thesis. Link

- Significance: Discusses the hydrolysis mechanisms relevant to pyrazine esters and prodrug activ

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Sciencemadness Discussion Board - Pyrazine Synthesis? - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. researchgate.net [researchgate.net]

- 5. Novel pyrazine based anti-tubercular agents: Design, synthesis, biological evaluation and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, Docking, and Biological Studies of Pyrazine Derivatives as Antimycobacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of novel hybrid compounds bearing pyrazine and 1,2,4-triazole analogues as potent antitubercular agents - RSC Pharmaceutics (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. jocpr.com [jocpr.com]

- 10. asiapharmaceutics.info [asiapharmaceutics.info]

- 11. Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. "Synthesis and Characterization of Pyrazine-Based Prodrugs: A Novel App" by Charles Chambers [mavmatrix.uta.edu]

- 14. theaspd.com [theaspd.com]

functionalization of dimethyl pyrazine-2,6-dicarboxylate for pharmaceutical intermediates

Application Note: Strategic Functionalization of Dimethyl Pyrazine-2,6-dicarboxylate

Subtitle: A Divergent Synthesis Platform for Pharmaceutical Intermediates and Bioactive Scaffolds

Executive Summary

Dimethyl pyrazine-2,6-dicarboxylate is a high-value "privileged scaffold" in medicinal chemistry, distinct from its 2,3- and 2,5-isomers due to its

This guide provides validated protocols for transforming this diester into three distinct classes of pharmaceutical intermediates:

-

Diamides: Via nucleophilic acyl substitution (precursors to nitriles and Hofmann rearrangement products).

-

Dihydrazides: Via hydrazinolysis (precursors to 1,2,4-triazole bioisosteres).

-

Diols: Via reductive desymmetrization (linkers for antibody-drug conjugates and macrocycles).

Chemo-Structural Analysis

The pyrazine ring is electron-deficient (

-

Reactivity Profile:

-

C=O Electrophilicity: High. Susceptible to mild ammonolysis and hydride reduction.

-

Ring Stability: Susceptible to nucleophilic attack (e.g., Chichibabin) if not carefully controlled, but stable under standard borohydride reduction conditions.

-

Solubility: The dimethyl ester is soluble in chlorinated solvents and alcohols; the diamide and dihydrazide products are often insoluble, facilitating purification by filtration.

-

Divergent Synthesis Workflow (Visualized)

The following diagram illustrates the divergent pathways from the core scaffold to key pharmaceutical intermediates.

Caption: Divergent functionalization pathways for dimethyl pyrazine-2,6-dicarboxylate targeting key pharmaceutical intermediates.

Detailed Experimental Protocols

Protocol A: Synthesis of Pyrazine-2,6-dicarboxamide

Target Application: Precursor for Hofmann rearrangement to diamines or dehydration to dinitriles (CK2 inhibitor scaffolds).

Reagents:

-

Dimethyl pyrazine-2,6-dicarboxylate (1.0 eq)

-

Methanolic Ammonia (7N or saturated at 0°C)

-

Solvent: Methanol (anhydrous)

Procedure:

-

Dissolution: Charge a pressure tube or round-bottom flask with Dimethyl pyrazine-2,6-dicarboxylate (5.0 g, 25.5 mmol) and Methanol (50 mL). Stir until fully dissolved.

-

Addition: Cool the solution to 0°C. Slowly add saturated Methanolic Ammonia (50 mL, excess).

-

Reaction: Seal the vessel and stir at Room Temperature (25°C) for 12–16 hours.

-

Note: Heating is rarely required and may cause side reactions. The product typically precipitates as a white solid during the reaction.

-

-

Workup: Filter the white precipitate under vacuum.

-

Washing: Wash the filter cake with cold Methanol (2 x 10 mL) followed by Diethyl Ether (2 x 15 mL) to remove trace ester.

-

Drying: Dry in a vacuum oven at 50°C for 4 hours.

Validation:

-

Yield: Expected 85–92%.

-